

Crystal Structure of 2-Methyl-3-nitropyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-Methyl-3-nitropyridine** derivatives, a class of compounds of significant interest in pharmaceutical and materials science. This document outlines the crystallographic parameters of representative derivatives, details the experimental protocols for their synthesis and structural determination, and explores their potential biological significance through the lens of a key signaling pathway.

Introduction

2-Methyl-3-nitropyridine derivatives are a versatile class of heterocyclic compounds built upon a pyridine core. The presence of both a methyl and a nitro group on the pyridine ring creates a unique electronic and steric environment, making these compounds valuable precursors and active agents in various fields. In medicinal chemistry, nitropyridine derivatives are recognized as important intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy. Their structural characteristics, particularly the planarity and intermolecular interactions, are crucial for their biological activity and material properties. This guide focuses on the detailed crystal structure analysis of these derivatives to provide a foundational understanding for researchers in drug discovery and materials science.

Crystallographic Data of 2-Methyl-3-nitropyridine Derivatives

The following tables summarize the crystallographic data for two representative **2-Methyl-3-nitropyridine** derivatives: 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine.[1]

Table 1: Crystallographic Data for 2-N-phenylamino-3-nitro-4-methylpyridine[1]

| Parameter | Value |
|--------------------------|---|
| Chemical Formula | C ₁₂ H ₁₁ N ₃ O ₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.245(2) |
| b (Å) | 8.623(3) |
| c (Å) | 9.324(3) |
| α (°) | 81.12(3) |
| β (°) | 79.23(3) |
| γ (°) | 72.34(3) |
| Volume (Å ³) | 540.3(3) |
| Z | 2 |
| Molecules per unit cell | Two |

Molecular Geometry Description: The conformation of the 2-N-phenylamino-3-nitro-4-methylpyridine molecule is not planar. The nitro group is slightly twisted in relation to the plane of the pyridine ring, and there is a dihedral angle between the pyridine and phenyl rings.[1]

Table 2: Crystallographic Data for 2-N-phenylamino-3-nitro-6-methylpyridine[1]

| Parameter | Value |
|--------------------------|---|
| Chemical Formula | C ₁₂ H ₁₁ N ₃ O ₂ |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 7.432(2) |
| b (Å) | 14.567(4) |
| c (Å) | 10.432(3) |
| β (°) | 106.34(3) |
| Volume (Å ³) | 1084.2(5) |
| Z | 4 |
| Molecules per unit cell | Four |

Molecular Geometry Description: Similar to its isomer, the 2-N-phenylamino-3-nitro-6-methylpyridine molecule is also non-planar. The nitro group is twisted relative to the pyridine ring, and a dihedral angle exists between the pyridine and phenyl rings.[\[1\]](#)

Experimental Protocols

Synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine Derivatives

The synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives can be achieved through a multi-step process starting from the corresponding 2-amino-methylpyridine. The general procedure involves nitration, conversion to a 2-chloro derivative, and subsequent reaction with an appropriate amine.

Materials:

- 2-amino-4-methylpyridine or 2-amino-6-methylpyridine
- Concentrated Sulfuric Acid (H₂SO₄)

- Concentrated Nitric Acid (HNO_3)
- Phosphorus Oxychloride (POCl_3)
- Phenylamine
- Appropriate solvents (e.g., dichloromethane, ethanol)
- Sodium Hydroxide (NaOH) solution
- Crushed Ice
- Distilled Water

Procedure:

- Nitration: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath. Slowly add the starting 2-amino-methylpyridine portion-wise, ensuring the temperature remains below 5°C . A mixture of concentrated nitric and sulfuric acids is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed for a specified time before being quenched by pouring it onto crushed ice.
- Chlorination: The nitrated intermediate is then converted to the 2-chloro derivative. This is typically achieved by reacting the 2-hydroxy-methyl-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl_3). The reaction mixture is heated to reflux for several hours. After completion, the excess POCl_3 is removed, and the residue is carefully quenched with ice water.
- Amination: The final step involves the nucleophilic substitution of the chlorine atom with an amine. The 2-chloro-methyl-nitropyridine derivative is reacted with phenylamine in a suitable solvent. The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by recrystallization.
- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., hexane/methylene chloride).

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

- A four-circle single-crystal X-ray diffractometer equipped with a CCD area detector.
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

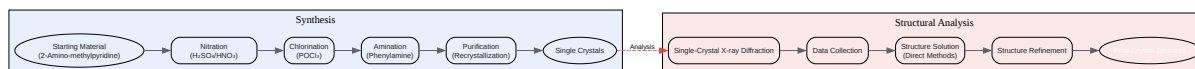
Procedure:

- **Crystal Mounting:** A suitable single crystal of the compound is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.
- **Data Reduction:** The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement includes checking for and, if necessary, modeling any disorder.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of **2-Methyl-3-nitropyridine** derivatives.

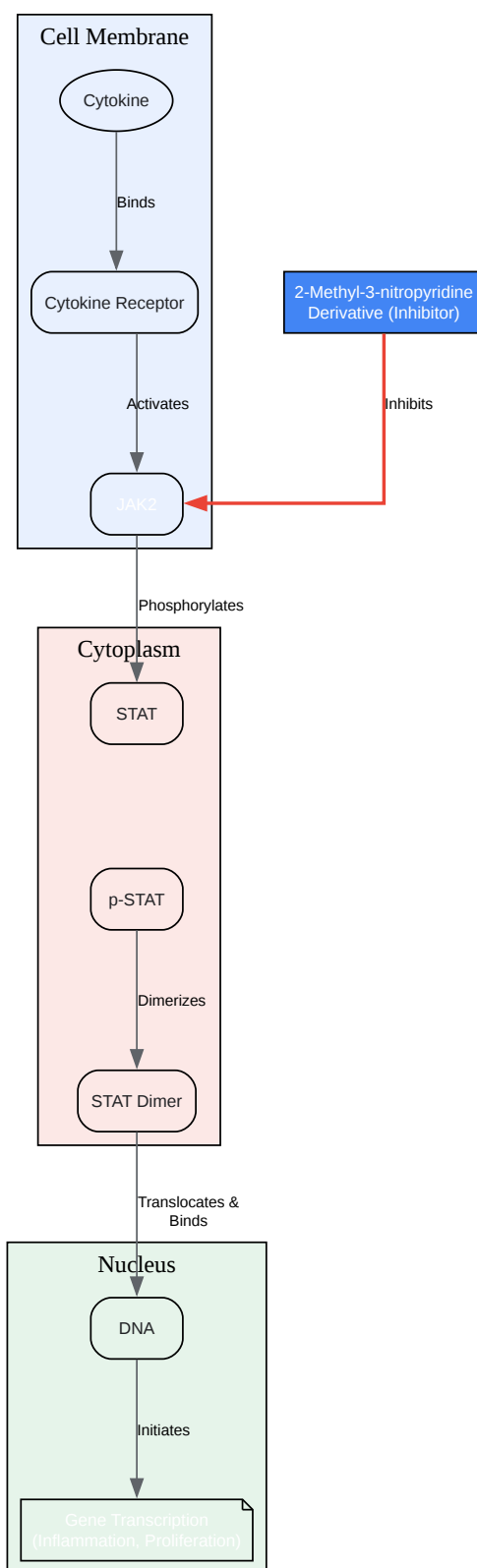


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Caption: General workflow for the synthesis and structural analysis.

Potential Signaling Pathway: JAK-STAT Inhibition

2-Methyl-3-nitropyridine derivatives are being investigated as kinase inhibitors. One of the key signaling pathways implicated in various diseases, including cancer and inflammatory disorders, is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Certain nitropyridine derivatives have shown potential to inhibit JAK2, a critical enzyme in this pathway.



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Caption: The JAK-STAT signaling pathway and potential inhibition.

Conclusion

The crystal structures of 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine reveal key structural features that are fundamental to understanding their chemical and physical properties. The non-planar conformations and intermolecular interactions observed in the solid state are critical for their potential applications. The detailed experimental protocols provided in this guide offer a reproducible methodology for the synthesis and structural characterization of these and similar derivatives. Furthermore, the exploration of their potential role as inhibitors of the JAK-STAT signaling pathway highlights their relevance in drug discovery and development. This comprehensive guide serves as a valuable resource for researchers working with **2-Methyl-3-nitropyridine** derivatives, providing the necessary structural and methodological information to advance their research.

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References

- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
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